molecular formula C15H14N4 B2938399 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline CAS No. 91757-46-9

2-Methyl-3-(2-phenylhydrazinyl)quinoxaline

Cat. No.: B2938399
CAS No.: 91757-46-9
M. Wt: 250.305
InChI Key: LGFSRIOYSFTORO-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-phenylhydrazinyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline typically involves the condensation of 2-methylquinoxaline with phenylhydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of acetic acid as a solvent and heating the reaction mixture to reflux .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(2-phenylhydrazinyl)quinoxaline stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic benefits. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and applicability in scientific research .

Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSRIOYSFTORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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